5-Chloro-7-iodoquinoline
Overview
Description
5-Chloro-7-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of chlorine and iodine atoms at the 5th and 7th positions of the quinoline ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination and chlorination of quinoline. The process involves the following steps:
Starting Material: Quinoline
Chlorination: Quinoline is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5th position.
Iodination: The chlorinated quinoline is then subjected to iodination using iodine or an iodinating agent like iodine monochloride to introduce the iodine atom at the 7th position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
5-Chloro-7-iodoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodoquinoline involves its ability to chelate metal ions such as copper and zinc. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to antimicrobial effects. Additionally, its ability to inhibit certain enzymes related to DNA replication contributes to its antiprotozoal and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Similar in structure but with a hydroxyl group at the 8th position.
7-Iodo-5-chloro-8-hydroxyquinoline: Another derivative with similar halogenation patterns.
Uniqueness
5-Chloro-7-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its dual halogenation at the 5th and 7th positions makes it a valuable compound for various synthetic and medicinal applications.
Properties
IUPAC Name |
5-chloro-7-iodoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYZIMBIPTULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)I)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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